[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride
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Overview
Description
[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an amino group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride typically involves the cyclization of appropriate precursors followed by functional group modifications. One common synthetic route includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors and continuous flow systems. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development and as a potential treatment for certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of [(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect the function of various proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride include:
Cyclopentylamine: A simpler analog with only an amino group attached to the cyclopentane ring.
Cyclopentanol: A compound with a hydroxyl group attached to the cyclopentane ring.
Cyclopentylmethanol: A compound with a hydroxymethyl group attached to the cyclopentane ring
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxymethyl group on the cyclopentane ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSRCFAPVVTLBT-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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